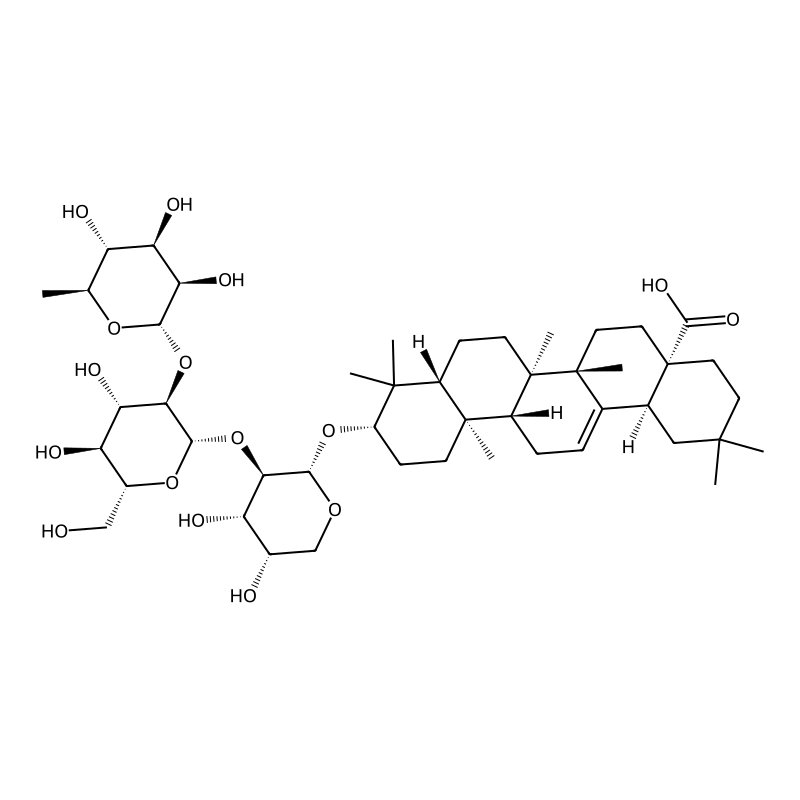Raddeanin A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
- Prostate: Raddeanin A has been shown to inhibit the proliferation and migration of prostate cancer cells Source: [Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC - NCBI: ].
- Breast: Similarly, research indicates that Raddeanin A can suppress the growth and induce apoptosis (programmed cell death) in breast cancer cells Source: [Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC - NCBI: ].
- Gastric: Studies have reported that Raddeanin A can promote apoptosis and autophagy (cell self-destruction) in gastric cancer cells Source: [Raddeanin A inhibits proliferation, invasion, migration and promotes apoptosis of cervical cancer cells via regulating miR-224-3p/Slit2/Robo1 signaling pathway - PMC - NCBI: ].
- Colon: Research suggests that Raddeanin A can inhibit the growth and metastasis of colon cancer cells, potentially making it a candidate for oral treatment Source: [Investigation of the cytotoxicity, apoptosis and pharmacokinetics of Raddeanin A: ].
- Other Cancers: Studies have also shown potential benefits of Raddeanin A in treating hepatic, cholangiocarcinoma, osteosarcoma, and glioblastoma Source: [Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC - NCBI: ].
The mechanism by which Raddeanin A exerts its anticancer effects is still being investigated, but it appears to involve multiple pathways, including:
- Inducing apoptosis: Raddeanin A triggers programmed cell death in cancer cells Source: [Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC - NCBI: ].
- Inhibiting proliferation: It hinders the uncontrolled growth and division of cancer cells Source: [Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC - NCBI: ].
- Suppressing angiogenesis: Raddeanin A may prevent the formation of new blood vessels that nourish tumors Source: [Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC - NCBI: ].
- Anti-metastatic properties: It may hinder the spread of cancer cells to other parts of the body Source: [Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC - NCBI: ].
Raddeanin A is a natural triterpenoid saponin derived from the rhizome of Anemone raddeana, a member of the Ranunculaceae family. This compound is characterized by its complex molecular structure, which contributes to its diverse biological activities. Raddeanin A has garnered attention for its potential anticancer properties, particularly in inhibiting the growth of various cancer cell lines, including those associated with gastric, liver, and breast cancers .
Studies suggest Raddeanin A may exert anti-cancer effects through multiple mechanisms, including:
- Inducing apoptosis: Raddeanin A might trigger programmed cell death in cancer cells [, ].
- Inhibiting histone deacetylases (HDACs): These enzymes play a role in gene regulation. By inhibiting HDACs, Raddeanin A might influence cancer cell growth [].
- Disrupting angiogenesis: Angiogenesis is the formation of new blood vessels, which tumors require for growth. Raddeanin A might have anti-angiogenic properties [].
Raddeanin A exhibits significant biological activities, particularly in the realm of oncology. Its mechanisms include:
- Induction of Apoptosis: Raddeanin A has been shown to induce apoptosis in various cancer cell lines through multiple pathways, including oxidative stress and modulation of key apoptotic proteins .
- Inhibition of Cell Proliferation: Studies indicate that Raddeanin A effectively suppresses the proliferation of cancer cells by affecting cell cycle regulation and promoting cell death mechanisms .
- Anti-Metastatic Properties: The compound inhibits invasion and migration of cancer cells, making it a potential candidate for preventing metastasis in breast cancer models .
The synthesis of Raddeanin A has been explored through various methods. One notable approach involves extracting the compound from Anemone raddeana using solvent extraction techniques followed by chromatographic purification. Recent studies have reported yields of up to 72% through a multi-step synthesis process that includes chemical transformations without the need for intermediate purification . The structural confirmation is typically achieved using nuclear magnetic resonance spectroscopy.
Raddeanin A holds promise for several applications:
- Cancer Treatment: Its potent anticancer properties suggest potential use as a therapeutic agent in treating various malignancies, particularly gastrointestinal and breast cancers .
- Pharmacological Research: The compound serves as a valuable tool in studying cancer biology and drug resistance mechanisms due to its ability to modulate key signaling pathways .
- Natural Medicine: Given its origin from traditional herbal medicine, Raddeanin A may be incorporated into complementary therapies for cancer treatment.
Research on Raddeanin A has focused on its interactions with various cellular components:
- Cell Signaling Pathways: It has been shown to inhibit the AKT/mammalian target of rapamycin pathway and modulate the expression of pro-apoptotic factors like caspases .
- Reactive Oxygen Species: Raddeanin A promotes the generation of reactive oxygen species within cancer cells, leading to oxidative stress that triggers apoptosis .
- Natural Killer Cells: Studies indicate that Raddeanin A enhances the cytotoxicity of natural killer cells against tumor cells, suggesting its role in immunotherapy strategies .
Several compounds share structural or functional similarities with Raddeanin A. These include:
| Compound | Source | Biological Activity | Unique Features |
|---|---|---|---|
| Oleanolic Acid | Olive Oil | Anti-inflammatory, hepatoprotective | Commonly found in food sources |
| Ginsenoside Rg3 | Ginseng | Anticancer, neuroprotective | Known for its adaptogenic properties |
| Astragaloside IV | Astragalus membranaceus | Immunomodulatory, cardioprotective | Promotes longevity and immune function |
| Glycyrrhizin | Licorice Root | Anti-inflammatory, antiviral | Exhibits sweetening properties |
Raddeanin A stands out due to its specific anticancer mechanisms and unique structural characteristics as an oleanane-type triterpenoid saponin. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells highlights its therapeutic potential.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Irritant








